
Pyridine, 2-(isocyanomethyl)-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-(isocyanomethyl)-, 1-oxide: is a heterocyclic organic compound that features a pyridine ring substituted with an isocyanomethyl group at the 2-position and an oxide group at the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(isocyanomethyl)-, 1-oxide typically involves the oxidation of pyridine derivatives. One common method is the oxidation of pyridine with peracids such as peracetic acid or perbenzoic acid . Another approach involves the use of urea-hydrogen peroxide complexes or sodium perborate as oxidizing agents . The reaction conditions often require careful control of temperature and the rate of addition of the oxidizing agent to prevent excessive exothermic reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents as in laboratory synthesis. The choice of oxidizing agent and reaction conditions can be optimized for cost-effectiveness and yield. Additionally, continuous flow reactors may be employed to enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: Pyridine, 2-(isocyanomethyl)-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can act as an oxidizing agent in organic synthesis, facilitating the conversion of other compounds . It can also participate in nucleophilic substitution reactions due to the presence of the isocyanomethyl group.
Common Reagents and Conditions: Common reagents used in reactions with this compound include organolithium and organomagnesium compounds . These reagents can facilitate the formation of new carbon-carbon bonds through nucleophilic addition to the pyridine ring. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxide derivatives, while nucleophilic substitution reactions can produce various substituted pyridines .
科学研究应用
Chemistry: In chemistry, Pyridine, 2-(isocyanomethyl)-, 1-oxide is used as a reagent in organic synthesis. Its ability to act as an oxidizing agent makes it valuable for the preparation of other heterocyclic compounds .
Biology and Medicine: In biological and medicinal research, this compound has been investigated for its potential as a pharmacological agent. Its structural similarity to other bioactive pyridine derivatives suggests that it may have applications in drug discovery and development .
Industry: In industry, this compound is used in the synthesis of various fine chemicals and intermediates. Its reactivity and versatility make it a useful building block for the production of agrochemicals, pharmaceuticals, and other specialty chemicals .
作用机制
The mechanism of action of Pyridine, 2-(isocyanomethyl)-, 1-oxide involves its ability to participate in redox reactions. The compound can donate or accept electrons, facilitating the oxidation or reduction of other molecules . This redox activity is central to its role as an oxidizing agent in organic synthesis. Additionally, the isocyanomethyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds .
相似化合物的比较
- Pyridine N-oxide
- 2-Chloropyridine N-oxide
- 2,3,5-Trimethylpyridine N-oxide
Comparison: Pyridine, 2-(isocyanomethyl)-, 1-oxide is unique due to the presence of both the isocyanomethyl group and the oxide group on the pyridine ring. This combination of functional groups imparts distinct reactivity compared to other pyridine N-oxides. For example, Pyridine N-oxide primarily acts as an oxidizing agent, while the isocyanomethyl group in this compound allows for additional nucleophilic substitution reactions .
属性
分子式 |
C7H6N2O |
|---|---|
分子量 |
134.14 g/mol |
IUPAC 名称 |
2-(isocyanomethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H6N2O/c1-8-6-7-4-2-3-5-9(7)10/h2-5H,6H2 |
InChI 键 |
QGFLCOPFZRCANN-UHFFFAOYSA-N |
规范 SMILES |
[C-]#[N+]CC1=CC=CC=[N+]1[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B14753035.png)
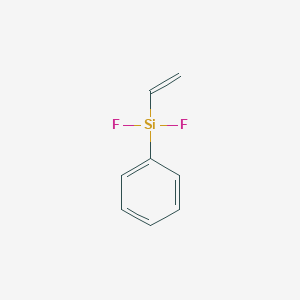
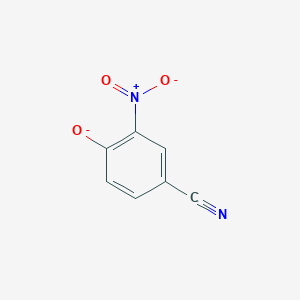
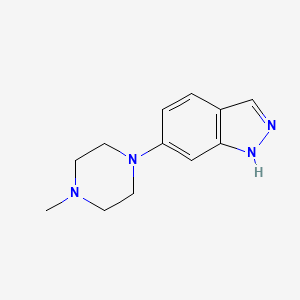
![1,4-Bis[(prop-1-en-1-yl)oxy]butane](/img/structure/B14753068.png)
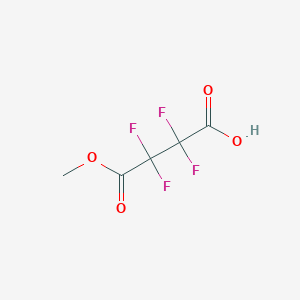
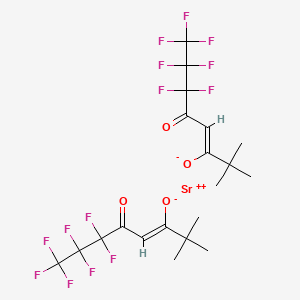
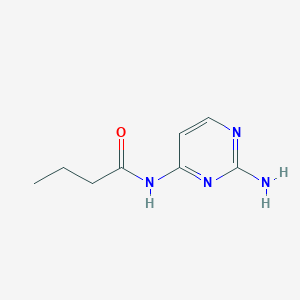
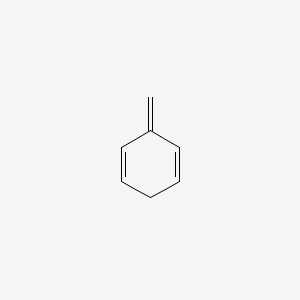
![(4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14753107.png)
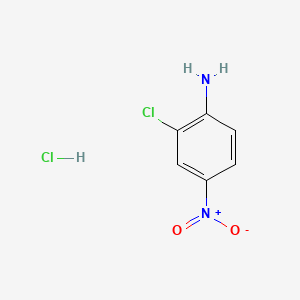
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-5-prop-1-ynylpyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14753112.png)

![1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene](/img/structure/B14753124.png)
